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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzamide

Cat. No.: B112565 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-Amino-4-methoxybenzamide (C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol ).[1]

This document is intended for researchers, scientists, and professionals in the field of drug

development and chemical analysis, offering a centralized resource for its structural

characterization. The guide encompasses predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

acquiring such spectra.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 2-Amino-4-
methoxybenzamide. This data is crucial for the identification and structural elucidation of the

compound.

Table 1: Predicted ¹H NMR Data
(Predicted for a 400 MHz spectrometer in CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.78 d 1H Ar-H (H6)

6.28 dd 1H Ar-H (H5)

6.18 d 1H Ar-H (H3)

5.60 (broad s) 2H -NH₂ (amide)

4.40 (broad s) 2H -NH₂ (aromatic amine)

3.79 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Data
(Predicted for a 100 MHz spectrometer in CDCl₃)

Chemical Shift (ppm) Assignment

171.5 C=O (amide)

164.0 C4 (Ar-C-OCH₃)

152.0 C2 (Ar-C-NH₂)

132.5 C6 (Ar-CH)

112.0 C1 (Ar-C-C=O)

105.0 C5 (Ar-CH)

98.0 C3 (Ar-CH)

55.5 -OCH₃

Table 3: Predicted IR Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad
N-H Stretch (aromatic and

amide NH₂)

3050-3000 Medium C-H Stretch (aromatic)

2950-2850 Medium C-H Stretch (methyl)

1660 Strong C=O Stretch (amide I)

1620 Strong N-H Bend (amide II)

1600, 1500 Medium C=C Stretch (aromatic ring)

1250 Strong C-O Stretch (aryl ether)

1150 Medium C-N Stretch (aromatic amine)

Table 4: Predicted Mass Spectrometry Data
(Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

166 100 [M]⁺ (Molecular Ion)

150 60 [M - NH₂]⁺

149 40 [M - NH₃]⁺

135 80 [M - OCH₃]⁺

122 50 [M - C(=O)NH₂]⁺

107 30 [M - OCH₃ - CO]⁺

77 20 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Actual parameters may need to be optimized based on the specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2-Amino-4-methoxybenzamide is prepared by dissolving 5-20 mg of the solid

sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).

[2] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired

on a spectrometer operating at a field strength of, for example, 400 MHz for protons. For ¹H

NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a

typical relaxation delay of 1-5 seconds. For ¹³C NMR, a greater number of scans is typically

required due to the low natural abundance of the ¹³C isotope.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be

employed.[4] For the KBr pellet method, a small amount of the sample (1-2 mg) is ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous

mixture is obtained.[4] This mixture is then compressed in a die under high pressure to form a

transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the

spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure

KBr pellet is also recorded and subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are obtained by introducing a small amount of the volatile

sample into the ion source of the mass spectrometer. The sample is vaporized and then

bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and

fragmentation of the molecule. The resulting positively charged ions are then accelerated and

separated by a mass analyzer according to their mass-to-charge (m/z) ratio. The detector

records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4-methoxybenzamide.
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Spectroscopic Analysis Workflow for 2-Amino-4-methoxybenzamide

Sample Preparation

Data Acquisition

Data Analysis

2-Amino-4-methoxybenzamide
(Solid)

Dissolution in
Deuterated Solvent

for NMR

Preparation of
KBr Pellet

for IR

Mass Spectrometer
(EI)

for MS

NMR Spectrometer
(¹H and ¹³C) FT-IR Spectrometer

NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 2-
Amino-4-methoxybenzamide. The provided data and protocols are intended to facilitate

further research and development involving this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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